molecular formula C8H9NO3 B1451568 6-(Methoxymethyl)pyridine-2-carboxylic acid CAS No. 354517-76-3

6-(Methoxymethyl)pyridine-2-carboxylic acid

Cat. No.: B1451568
CAS No.: 354517-76-3
M. Wt: 167.16 g/mol
InChI Key: BDQUDJXZABWDHW-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxymethyl group attached to the sixth position of the pyridine ring and a carboxylic acid group at the second position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds with substituted functional groups replacing the methoxymethyl group.

Scientific Research Applications

6-(Methoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxymethyl group.

    6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the methoxymethyl and methoxy groups.

    6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of a carboxylic acid group.

Uniqueness

6-(Methoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the pyridine ring

Biological Activity

6-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound characterized by its pyridine ring, a methoxymethyl group at the sixth position, and a carboxylic acid group at the second position. This structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and biochemistry. The compound's interactions with biomolecules and its potential pharmacological effects are of significant interest.

The molecular formula of this compound is C8H9NO3C_8H_9NO_3. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities.

Property Description
Molecular FormulaC8H9NO3
Functional GroupsMethoxymethyl, Carboxylic Acid
Chemical ReactionsOxidation, Reduction, Substitution

The biological activity of this compound is primarily attributed to its functional groups. The methoxymethyl group can engage in hydrogen bonding, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins and other biomolecules. This interaction may influence enzyme activity and receptor binding, potentially leading to therapeutic effects.

Biological Activity Studies

Research has focused on various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine-2-carboxylic acids can exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for certain enzymes. For example, studies on pyridine-2-carboxylic acid derivatives have demonstrated their ability to inhibit type I methionine aminopeptidases (MetAPs), which play roles in protein synthesis and processing .
  • Pharmacological Potential : The interactions between this compound and biological targets may lead to anti-inflammatory or anticancer properties. The presence of the carboxylic acid moiety is known to enhance solubility and bioavailability, which are critical factors in drug design.

Case Study 1: Antimicrobial Screening

A series of pyridine derivatives were synthesized, including this compound, and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyridine ring significantly affected the antimicrobial efficacy.

Case Study 2: Enzyme Inhibition

In a systematic study on MetAP inhibitors, analogs of pyridine-2-carboxylic acids were tested for their ability to inhibit enzyme activity. Modifications at the 3-position of the pyridine ring were found to enhance inhibitory effects significantly. This suggests that similar modifications on this compound could yield potent inhibitors .

Properties

IUPAC Name

6-(methoxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQUDJXZABWDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665309
Record name 6-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354517-76-3
Record name 6-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 300 mg (1.96 mmol) 6-hydroxymethyl-pyridine-2-carboxylic acid in 20 mL THF was added 188 mg (4.31 mmol) NaH in mineral oil (55%) at 0° C. After gas formation ceased, 310 μL (4.90 mmol) methyl iodide was added dropwise, then the mixture was stirred for 1 h at 0° C. and for 1 h at RT. The reaction mixture was diluted with EtOAc, extracted with water, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
188 mg
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reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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